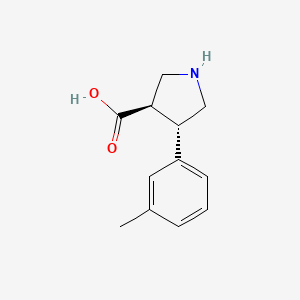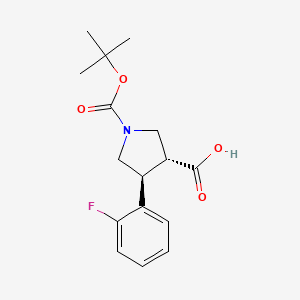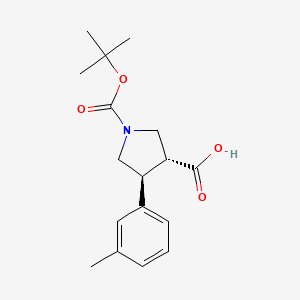![molecular formula C20H29NO4 B7856266 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7856266.png)
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid is a compound with potential significance in various fields such as organic chemistry, medicinal chemistry, and material science. This compound is interesting due to its unique structural features, including a pyrrolidine ring and multiple functional groups, which can engage in diverse chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid generally involves multi-step organic reactions. A common synthetic route includes:
Starting materials: : The synthesis begins with commercially available precursors.
Formation of the pyrrolidine ring: : This step often involves cyclization reactions, which can be induced using various cyclizing agents under controlled conditions.
Incorporation of the tert-butoxycarbonyl group: : Protecting groups like tert-butoxycarbonyl can be introduced using reagents such as di-tert-butyl dicarbonate in the presence of a base.
Introduction of the tert-butylphenyl group: : Coupling reactions, such as Friedel-Crafts acylation or alkylation, can be employed to attach the tert-butylphenyl group to the pyrrolidine ring.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing the reaction conditions to ensure high yield and purity. This could include refining the catalysts, solvents, temperatures, and pressures used during the synthesis. Industrial methods may also incorporate continuous flow chemistry techniques to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions:
Oxidation: : The carboxylic acid group can be oxidized to form different oxidation states.
Reduction: : The compound can be reduced to form alcohols or amines.
Substitution: : Functional groups can be substituted on the pyrrolidine ring or the aromatic ring.
Common Reagents and Conditions
Reactions involving this compound typically use:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including lithium aluminum hydride or sodium borohydride.
Substituting reagents: : Like halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The primary products formed depend on the reaction type. Oxidation might yield carbonyl derivatives, while reduction could produce alcohols or amines. Substitution reactions often result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications:
Chemistry: : Used as a building block in synthetic organic chemistry to create complex molecules.
Biology: : Potentially significant as a lead compound in drug discovery and development due to its biologically active pyrrolidine ring.
Medicine: : Investigated for its pharmacological properties, such as acting on specific receptors or enzymes.
Industry: : Utilized in material science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The pyrrolidine ring and its substituents can bind to active sites or modulate biological pathways, leading to desired pharmacological or biochemical effects.
Comparación Con Compuestos Similares
Compared to similar compounds, rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific structural features:
Other pyrrolidines: : While many pyrrolidines are used in medicinal chemistry, the presence of tert-butoxy and tert-butylphenyl groups in this compound offers unique steric and electronic properties.
Structural analogs: : Compounds like rac-(3R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid lack the tert-butyl groups, leading to different reactivity and applications.
By exploring the synthesis, reactions, applications, and comparisons, we can better appreciate the distinct nature and potential of this compound in scientific research and industry.
Propiedades
IUPAC Name |
(3R,4S)-4-(4-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXNKFKDYCUBK-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
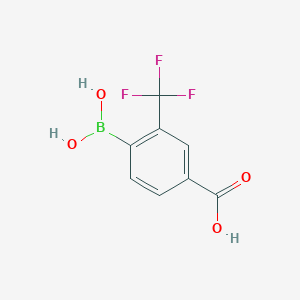
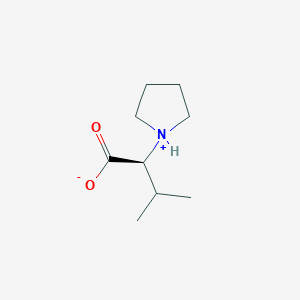
![1-Chloro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7856194.png)
![[3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butyl]azanium;2,2,2-trifluoroacetate](/img/structure/B7856216.png)
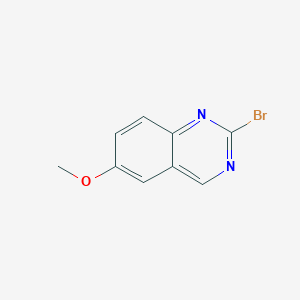
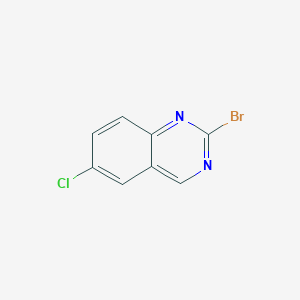
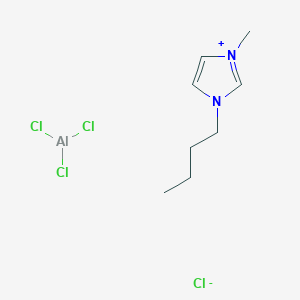

![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7856233.png)
